Lesopitron

Anxiolytic Preclinical behavioral pharmacology 5-HT1A receptor agonism

Lesopitron (development code E-4424) is an azapirone-class compound that functions as a selective full agonist at central serotonin 5-HT1A receptors. It exhibits both presynaptic and postsynaptic 5-HT1A agonist activity and was advanced to Phase II clinical trials by Laboratorios Dr.

Molecular Formula C15H21ClN6
Molecular Weight 320.82 g/mol
CAS No. 132449-46-8
Cat. No. B1674771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLesopitron
CAS132449-46-8
Synonyms2-(4-(4-(4-chloro-1-pyrazolyl)butyl)-1-piperazinyl)pyrimidine
E 4424
E-4424
E4424
lesopitron
Molecular FormulaC15H21ClN6
Molecular Weight320.82 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3
InChIInChI=1S/C15H21ClN6/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15/h3-5,12-13H,1-2,6-11H2
InChIKeyAHCPKWJUALHOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lesopitron (CAS 132449-46-8) | 5-HT1A Receptor Full Agonist for Anxiolytic Research & Preclinical Anxiety Models


Lesopitron (development code E-4424) is an azapirone-class compound that functions as a selective full agonist at central serotonin 5-HT1A receptors [1]. It exhibits both presynaptic and postsynaptic 5-HT1A agonist activity and was advanced to Phase II clinical trials by Laboratorios Dr. Esteve as a potential treatment for generalized anxiety disorder (GAD) [2]. Structurally related to buspirone, gepirone, and ipsapirone, lesopitron binds to rat brain 5-HT1A receptors with a Ki of 104.8 ± 10.6 nM and inhibits forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes with an IC50 of 125 nM [3]. Unlike buspirone, lesopitron lacks antidopaminergic effects and does not potentiate alcohol or barbiturate actions [4]. The compound is supplied as either the free base (CAS 132449-46-8) or the dihydrochloride salt (CAS 132449-89-9) for research applications.

Lesopitron vs. Generic 5-HT1A Agonists: Why Buspirone and Other Azapirones Cannot Be Interchanged in Preclinical Research


Although lesopitron shares the azapirone structural class and 5-HT1A receptor target with buspirone, gepirone, and ipsapirone, critical pharmacological differences preclude their generic substitution in research applications. Lesopitron is characterized as a full 5-HT1A receptor agonist, whereas buspirone and related azapirones act primarily as partial agonists [1]. This difference in intrinsic efficacy produces distinct downstream signaling and behavioral outcomes. Critically, lesopitron lacks the antidopaminergic effects associated with buspirone—a property that fundamentally alters the neurochemical profile in vivo [2]. The absolute oral bioavailability of lesopitron is approximately 10% due to extensive first-pass metabolism, a pharmacokinetic constraint that distinguishes it from other azapirones and requires careful experimental consideration [3]. The quantitative evidence below demonstrates that these differences translate into measurable, reproducible advantages in specific preclinical models and distinct clinical pharmacodynamic signatures.

Lesopitron Comparative Efficacy & Selectivity Data: Head-to-Head Evidence vs. Buspirone, Gepirone, Ipsapirone & Diazepam


Lesopitron Superior Potency in Mouse Aversive Behavior Model vs. Buspirone and Ipsapirone

In the mouse black and white test box (an aversive behavior model), lesopitron (E-4424) demonstrated significantly greater potency than the structurally related 5-HT1A agonists buspirone and ipsapirone. Lesopitron was effective at intraperitoneal doses as low as 0.0001 mg/kg, whereas buspirone required a minimum effective dose of 0.25 mg/kg—representing a 2,500-fold difference in threshold potency [1]. Lesopitron matched the efficacy of diazepam (0.125–1.0 mg/kg, i.p.) while achieving comparable anxiolytic-like effects at substantially lower doses than buspirone or ipsapirone [1].

Anxiolytic Preclinical behavioral pharmacology 5-HT1A receptor agonism

Lesopitron Lack of Dopaminergic Interference vs. Buspirone in Rat Cortical Neurochemistry

In a direct head-to-head microdialysis study in awake, freely moving rats, lesopitron and buspirone were compared at doses that produce equivalent anxiolytic-like effects. Lesopitron (30 μg/kg, i.p.) reduced cortical 5-HT levels to 45% of basal values without affecting the dopamine metabolites DOPAC or HVA [1]. In stark contrast, buspirone (5 mg/kg, i.p.) reduced 5-HT to 20% of basal values while simultaneously producing pronounced increases in cortical DOPAC (to 300% of basal value) and HVA (to 400% of basal value) [1]. This demonstrates that buspirone, but not lesopitron, produces significant dopaminergic system activation at anxiolytic-equivalent doses.

Neurochemistry Microdialysis Dopamine turnover

Lesopitron Distinct Pharmacodynamic Profile in Human Pupil Diameter vs. Buspirone

In a double-blind, placebo-controlled crossover study in healthy male volunteers (n=14), lesopitron and buspirone were directly compared for their effects on pupil diameter—a pharmacodynamic biomarker of central 5-HT1A receptor activation. In darkness, only the highest dose of buspirone (20 mg) caused a statistically significant miosis (pupil constriction), whereas lesopitron did not produce significant miosis in darkness at any tested oral dose up to 40 mg [1]. However, at a luminance level of 32 Cd/m², both buspirone (10 and 20 mg) and the highest dose of lesopitron (40 mg) evoked significant miotic effects, with the effect being significantly greater at 32 Cd/m² than in darkness after each dose of buspirone and the 40 mg dose of lesopitron [1]. This light-dependent differential pattern indicates distinct pharmacodynamic modulation of the pupillary light reflex by the two compounds.

Clinical pharmacology Pharmacodynamics 5-HT1A CNS biomarker

Lesopitron Clinical Maximum Tolerated Dose (MTD) and Pharmacokinetic Parameters in GAD Patients

In a double-blind bridging study of 42 patients with generalized anxiety disorder, the maximum tolerated dose (MTD) of lesopitron was established as 50 mg twice daily (100 mg/day total) [1]. This MTD is approximately twice the highest dose previously tested in healthy volunteers [1]. Lesopitron exhibited rapid absorption with Tmax ranging from 0.5 to 1 hour, and an elimination half-life ranging from 1.1 to 5.6 hours in GAD patients [1]. At the 60 mg twice-daily dose level (120 mg/day), one patient experienced severe orthostatic hypotension and moderate-to-severe adverse events (dizziness, lightheadedness, nausea, headache) occurred in two other patients, defining the dose-limiting toxicity threshold [1]. In contrast, buspirone's typical clinical dosing range is 15-60 mg/day in divided doses, and gepirone was studied at doses up to 60-80 mg/day, with tolerability profiles differing due to their distinct dopaminergic activity.

Clinical tolerability Dose-ranging GAD

Lesopitron Absolute Oral Bioavailability and First-Pass Metabolism Profile

Following oral administration, lesopitron exhibits an absolute bioavailability of approximately 10% in rats, indicating extensive first-pass hepatic metabolism [1]. After intravenous administration, plasma concentrations decreased biphasically with an apparent elimination half-life of approximately 100 minutes [1]. The compound is rapidly absorbed from the gastrointestinal tract, with cumulative excretion of radioactivity reaching 99% of administered dose in rats and 75% in dogs over 7 days, primarily via feces through biliary excretion [1]. In rats, plasma concentrations of lesopitron were similar to those of its metabolites (5-hydroxylesopitron and PmP), whereas in dogs, PmP plasma concentrations exceeded those of the parent compound [1]. This low oral bioavailability (10%) contrasts with buspirone's similarly low but variable bioavailability (~4% on average, with high interindividual variability), yet the metabolic pathways and the profile of active metabolites differ substantially between the two compounds.

Pharmacokinetics Bioavailability First-pass metabolism

Lesopitron Efficacy in Drug Withdrawal-Induced Anxiety Models vs. Buspirone

In mouse aversive behavior models following 14-day chronic administration and subsequent withdrawal from diazepam, cocaine, nicotine, or alcohol, lesopitron (E-4424) administered during the withdrawal phase prevented the anxiety-like behavioral exacerbation induced by withdrawal from all four substances [1]. In the same paradigm, buspirone was ineffective at preventing withdrawal-induced anxiety for any of the substances tested, and ipsapirone only attenuated the syndrome following alcohol withdrawal [1]. This represents a functional differentiation in the capacity of these 5-HT1A agonists to mitigate drug withdrawal-associated anxiety states. Importantly, lesopitron itself did not produce withdrawal-exacerbated anxiety upon discontinuation of chronic treatment, a finding also observed with buspirone and ipsapirone [1].

Drug withdrawal Anxiety Substance use disorder

Lesopitron Research Applications: Preclinical Anxiolytic Screening, Neurochemical Selectivity Studies & Drug Withdrawal Models


Preclinical Anxiolytic Screening Requiring High Potency at Low Doses

Investigators seeking a 5-HT1A agonist for rodent anxiety models (e.g., mouse black and white test box, rat social interaction test) should select lesopitron when high potency at low doses is required. Lesopitron produces anxiolytic-like effects at doses as low as 0.0001 mg/kg i.p. in mice, compared to buspirone's minimum effective dose of 0.25 mg/kg i.p.—a 2,500-fold potency advantage [1]. This enables experimental designs where dose-dependent off-target receptor engagement can be minimized.

Neurochemical Studies Requiring Selective 5-HT1A Modulation Without Dopaminergic Interference

For microdialysis or neurochemical studies where confounding dopaminergic activity must be avoided, lesopitron is the appropriate 5-HT1A agonist choice. At anxiolytic-equivalent doses, lesopitron (30 μg/kg i.p.) reduces cortical 5-HT release without affecting DOPAC or HVA, whereas buspirone (5 mg/kg i.p.) produces 3-fold and 4-fold increases in these dopamine metabolites, respectively [2]. Lesopitron thus provides a pharmacologically cleaner tool for isolating 5-HT1A-mediated effects on serotonin transmission.

Drug Withdrawal and Substance Use Disorder Models Requiring Broad-Spectrum Anxiolytic Protection

Lesopitron uniquely prevents withdrawal-exacerbated anxiety across multiple substance classes. In mouse models, lesopitron administered during withdrawal prevented anxiety exacerbation from diazepam, cocaine, nicotine, and alcohol, whereas buspirone was ineffective for all substances tested [1]. This makes lesopitron the preferred 5-HT1A agonist for research investigating neurobiological mechanisms of withdrawal anxiety and potential therapeutic interventions for polysubstance withdrawal.

Translational Pharmacodynamic Studies Using Human Pupillometry Biomarkers

For clinical or translational studies employing pupillometry as a non-invasive biomarker of central 5-HT1A receptor engagement, lesopitron offers a distinct light-dependent pharmacodynamic signature. At 32 Cd/m² luminance, lesopitron 40 mg produces significant miosis, whereas buspirone achieves this effect at lower doses (10 mg) but with a different light-response profile [3]. The sublingual administration route for lesopitron also bypasses first-pass metabolism, providing an alternative delivery option for experiments where oral bioavailability limitations (10%) [4] would confound interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lesopitron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.